molecular formula C22H20N4O3 B2385023 2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1704985-23-8

2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2385023
CAS No.: 1704985-23-8
M. Wt: 388.427
InChI Key: ZGMKHOYPSASMSG-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]isoxazole ring, a quinoxaline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The starting materials often include benzo[d]isoxazole derivatives, quinoxaline derivatives, and piperidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on a substrate.

    Condensation reactions: where two molecules combine with the loss of a small molecule such as water.

    Cyclization reactions: to form the benzo[d]isoxazole and quinoxaline rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Where the compound is reduced to form new products.

    Substitution: Where one functional group is replaced by another.

    Hydrolysis: Where the compound reacts with water to form new products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

    Hydrolysis conditions: Acidic or basic conditions using HCl or NaOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Signal transduction pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isoxazole derivatives: Compounds with similar benzo[d]isoxazole rings.

    Quinoxaline derivatives: Compounds with similar quinoxaline moieties.

    Piperidine derivatives: Compounds with similar piperidine rings.

Uniqueness

2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is unique due to the combination of these three distinct structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(13-19-16-5-1-4-8-20(16)29-25-19)26-11-9-15(10-12-26)28-21-14-23-17-6-2-3-7-18(17)24-21/h1-8,14-15H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMKHOYPSASMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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